molecular formula C7H3F6N B13111345 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B13111345
M. Wt: 215.10 g/mol
InChI Key: NOCOZCBFPSPTLY-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has gained significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability . This compound is particularly interesting due to its unique structure, which includes both difluoromethyl and trifluoromethyl groups, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct C−H-difluoromethylation of pyridines using radical processes. This method employs oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .

Another method involves the use of 2,3-dihalo-5-(trifluoromethyl)pyridine as a starting material. This compound is contacted with an effective amount of potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at an elevated temperature under substantially anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of metal-catalyzed cross-couplings and C–H-difluoromethylation without pre-installed functional groups is preferred for its efficiency and step economy .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridines .

Scientific Research Applications

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group, in particular, can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and other biological targets . The compound’s unique structure enables it to modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is unique due to its specific combination of difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in drug discovery and development, as well as in the creation of novel agrochemicals and materials .

Properties

Molecular Formula

C7H3F6N

Molecular Weight

215.10 g/mol

IUPAC Name

5-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3F6N/c8-5-1-4(7(11,12)13)3(2-14-5)6(9)10/h1-2,6H

InChI Key

NOCOZCBFPSPTLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)C(F)F)C(F)(F)F

Origin of Product

United States

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